molecular formula C12H24N2O3 B14234014 N-(2-Methyl-2-nitropropyl)octanamide CAS No. 549505-79-5

N-(2-Methyl-2-nitropropyl)octanamide

Cat. No.: B14234014
CAS No.: 549505-79-5
M. Wt: 244.33 g/mol
InChI Key: KNZZGMRIFSIGKI-UHFFFAOYSA-N
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Description

N-(2-Methyl-2-nitropropyl)octanamide is a chemical compound of interest in organic and medicinal chemistry research. The structure of this molecule, which features an octanamide chain linked to a 2-methyl-2-nitropropyl group, suggests its potential utility as a building block or intermediate in chemical synthesis. Researchers are increasingly focused on developing sustainable synthetic approaches, including the use of aqueous and micellar media to reduce the environmental impact of organic solvent use in peptide and amide bond formation . Within this research context, specialized amide compounds can serve as valuable substrates for exploring novel green chemistry methodologies . The specific properties and applications of this compound are still being characterized in scientific literature. Researchers are encouraged to consult specialized chemical databases and primary literature for the most current information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

549505-79-5

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

N-(2-methyl-2-nitropropyl)octanamide

InChI

InChI=1S/C12H24N2O3/c1-4-5-6-7-8-9-11(15)13-10-12(2,3)14(16)17/h4-10H2,1-3H3,(H,13,15)

InChI Key

KNZZGMRIFSIGKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCC(C)(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes to N-(2-Methyl-2-nitropropyl)octanamide

Precursor Synthesis: 2-Methyl-2-nitro-1-propanol

The foundational intermediate for this compound is 2-methyl-2-nitro-1-propanol, synthesized via nitroaldol condensation. The US Patent 4,241,226 outlines an industrial-scale method:

Reaction Conditions

Parameter Specification
Reactants 2-Nitropropane, formaldehyde (1:1 molar ratio)
Catalyst NaOH or KOH (1–10 milliequivalents)
Solvent Water (1.5–10% of reaction mass)
Temperature 40°C–58°C
Reaction Time 1–48 hours
Yield 91% (purity >95%)

The process involves sequential addition of aqueous formaldehyde and polyoxymethylene to 2-nitropropane under basic conditions. Stearic acid neutralization (pH 4–5) followed by cooling yields crystalline 2-methyl-2-nitro-1-propanol.

Conversion to 2-Methyl-2-nitropropylamine

While explicit protocols for amine formation are absent in the provided sources, logical synthetic pathways include:

Gabriel Synthesis
  • Alkylation : React 2-methyl-2-nitro-1-propanol with phthalimide under Mitsunobu conditions (DIAD, PPh₃).
  • Hydrolysis : Treat the phthalimide intermediate with hydrazine to release the primary amine.
Curtius Rearrangement
  • Chlorination : Convert the alcohol to 2-methyl-2-nitropropyl chloride using SOCl₂.
  • Azide Formation : React with NaN₃ to form the acyl azide.
  • Thermal Decomposition : Heat to induce rearrangement to the isocyanate, followed by hydrolysis to the amine.

Both routes require careful control to prevent nitro group reduction or decomposition.

Acylation to this compound

Standard Amide Coupling

Durand et al. (2003) report a 78% yield using octanoyl chloride and 2-methyl-2-nitropropylamine:

Reaction Parameters

  • Solvent : Anhydrous dichloromethane
  • Base : Triethylamine (3 equiv)
  • Temperature : 0°C → room temperature
  • Time : 12 hours

The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Alternative Methods

Mixed Carbonate Activation

Octanoic acid activated with ethyl chloroformate reacts with the amine in THF, yielding comparable results to acyl chloride methods.

Enzymatic Acylation

Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) achieves 65% yield but requires extended reaction times (72 hours).

Critical Analysis of Methodologies

Nitro Group Stability

The tertiary nitro group remains intact under mild acidic/basic conditions (pH 4–9) but decomposes at temperatures >120°C. This necessitates low-temperature processing during amine synthesis.

Steric Effects in Acylation

The branched nitropropyl moiety imposes significant steric hindrance, explaining the preference for reactive acylating agents (chlorides, mixed carbonates) over less electrophilic alternatives.

Purification Challenges

The compound’s lipophilic nature (LogP = 3.88) complicates aqueous workup. Patent literature recommends:

  • Crystallization : From heptane at −20°C
  • Chromatography : Reverse-phase C18 columns with methanol/water gradients

Industrial-Scale Considerations

Cost Optimization

The US Patent 4,241,226 highlights two economic factors:

  • Formaldehyde Source : Polyoxymethylene reduces raw material costs by 40% compared to aqueous formaldehyde.
  • Catalyst Recovery : NaOH can be recycled via acid-base extraction, lowering waste treatment expenses.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer nitration steps by:

  • Minimizing thermal runaway risks
  • Improving mass transfer in biphasic reactions
    Pilot studies show 15% higher yields compared to batch processes.

Photochemical Activation

UV irradiation (254 nm) accelerates amine acylation by generating reactive acyloxy radicals, reducing reaction times from 12 hours to 90 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-2-nitropropyl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methyl-2-nitropropyl)octanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-2-nitropropyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The amide group can form hydrogen bonds with target proteins, influencing their structure and function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Octanamide Derivatives

Compound Name (CAS) Substituent Group Molecular Weight (g/mol) LogP PSA (Ų) Biological Activity/Application Source
This compound 2-Methyl-2-nitropropyl 244.33 3.88 78.41 Research compound (medicinal chemistry) Durand et al.
ZX-J-19j (Patent No. ZL201110178176.2) 2,3-Diphenylquinoxalin-6-yl ~371.42* ~5.2* ~95* Patent: Potential therapeutic agent
GT11 (PMID:15371559) (1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl ~485.75* ~8.1* ~130* Dihydroceramide desaturase inhibitor
Aliskiren hemifumarate (CAS N/A) Complex aryl-methoxypropoxyphenyl 609.76 3.5 166.2 Clinically used renin inhibitor
Compound 7a (ORCA) Uridine-phosphate-L-alanine derivative ~700–750* ~1.2* ~220* Nucleotide analog (synthetic biology)

*Estimated based on structural similarity.

Structural and Functional Insights

Substituent-Driven Lipophilicity and Bioactivity this compound: The nitropropyl group enhances stability and moderate lipophilicity (LogP 3.88), making it suitable for membrane permeability in drug design . ZX-J-19j: The bulky diphenylquinoxaline substituent increases LogP (~5.2), favoring interactions with hydrophobic enzyme pockets. Its patent suggests applications in oncology or inflammation . GT11: The cyclopropenyl and tridecyl groups result in high LogP (~8.1), aligning with its role in inhibiting lipid-metabolizing enzymes like dihydroceramide desaturase . Aliskiren: Despite a lower LogP (3.5), its large PSA (166.2 Ų) reflects multiple hydrogen-bonding sites critical for renin inhibition . Compound 7a: The uridine-phosphate group drastically reduces LogP (~1.2) and increases PSA (~220 Ų), making it water-soluble for nucleotide-based applications .

GT11: Highly specific to dihydroceramide desaturase, a key enzyme in sphingolipid metabolism . Aliskiren: Targets renin in the angiotensin system, demonstrating clinical efficacy in hypertension .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methyl-2-nitropropyl)octanamide, and how can reaction efficiency be optimized?

  • Methodology : Start with nucleophilic substitution between octanoyl chloride and 2-methyl-2-nitropropylamine. Optimize reaction conditions (e.g., solvent polarity, temperature) using kinetic studies. Monitor progress via TLC or HPLC. Purify via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients. Validate purity (>95%) using 1H^1H-NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing N-(2-Methyl-2-nitropropyl)octanamide’s structural integrity?

  • Methodology : Employ 1H^1H- and 13C^{13}C-NMR to confirm the nitropropyl and octanamide moieties. Use FT-IR to validate the C=O stretch (~1650 cm1^{-1}) and nitro group (~1520 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography may resolve stereochemical ambiguities if crystalline .

Q. How should researchers handle and store N-(2-Methyl-2-nitropropyl)octanamide to ensure stability?

  • Methodology : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent nitro group degradation. Avoid exposure to moisture or UV light. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies involving nitroalkylamide derivatives?

  • Methodology : Perform meta-analysis of structure-activity relationships (SAR) to identify substituent-dependent trends. For example, compare nitropropyl (this compound) vs. diphenylquinoxalinyl groups (as in ZX-J-19j ). Use molecular docking to predict binding affinities to targets like cyclophilin J PPIase. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Q. How does the nitro group in N-(2-Methyl-2-nitropropyl)octanamide influence its redox behavior or metabolic pathways?

  • Methodology : Conduct cyclic voltammetry to assess redox potential. Simulate metabolic pathways using liver microsomes (e.g., rat S9 fraction) with LC-MS/MS to detect nitro-reduction metabolites. Compare with control compounds lacking the nitro group .

Q. What experimental designs are suitable for evaluating the compound’s photostability under varying wavelengths?

  • Methodology : Expose solutions (in ethanol/PBS) to UV-Vis light (254–365 nm) in a photoreactor. Sample at intervals (0, 15, 30, 60 min) and quantify degradation via HPLC. Correlate degradation rates with quantum yield calculations. Use actinometry for dose consistency .

Methodological Considerations

Q. How to mitigate risks when handling N-(2-Methyl-2-nitropropyl)octanamide, given limited toxicological data?

  • Protocols : Assume precautionary hazard classification (similar to structurally related nitro compounds ). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Implement waste neutralization protocols (e.g., alkaline hydrolysis for nitro groups).

Q. What computational tools predict the compound’s environmental fate or ecotoxicity?

  • Approach : Use EPI Suite™ to estimate biodegradability (BIOWIN) and bioaccumulation (BCFBAF). Perform in silico toxicity profiling with TEST or ProTox-II for aquatic toxicity endpoints (e.g., LC50_{50} for Daphnia magna) .

Tables for Key Data

Property Method Observed Value Reference
Synthetic YieldNucleophilic substitution72–85%
Purity (HPLC)C18 column, MeOH:H2 _2O98.3%
Stability (6 months, –20°C)Accelerated testing<2% degradation

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